Product packaging for Val-Tyr-Val(Cat. No.:CAS No. 17355-22-5)

Val-Tyr-Val

Cat. No.: B093541
CAS No.: 17355-22-5
M. Wt: 379.5 g/mol
InChI Key: ZNGPROMGGGFOAA-JYJNAYRXSA-N
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Description

Significance of Tripeptides as Model Systems in Biochemical Investigations

Tripeptides, consisting of three amino acids linked by peptide bonds, represent a crucial tier in the complexity of biological molecules. They are the smallest peptide structures capable of exhibiting the influence of neighboring amino acid residues on a central residue, a fundamental aspect of protein structure and function. biosynth.com This makes them ideal model systems for studying intramolecular interactions, such as backbone-side chain and side chain-side chain interactions, which are critical in determining the conformation and, consequently, the biological activity of larger proteins. biosynth.com Their relative simplicity allows for detailed conformational analysis and the development of efficient methods for predicting peptide structures. biosynth.com Furthermore, di- and tripeptides are attractive for various biomedical applications due to their cost-effectiveness, potential for oral administration, and the simplicity with which their structure-activity relationships can be studied. novoprolabs.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29N3O5 B093541 Val-Tyr-Val CAS No. 17355-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17355-22-5

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1

InChI Key

ZNGPROMGGGFOAA-JYJNAYRXSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N

Other CAS No.

17355-22-5

sequence

VYV

Origin of Product

United States

Synthetic Methodologies and Strategies for Val Tyr Val and Its Chemical Analogs

Established Approaches to Val-Tyr-Val Peptide Synthesis

The foundational methods for assembling the this compound peptide chain rely on stepwise elongation, where amino acids are added one by one in a controlled sequence. This can be performed either with all reactants dissolved in a solvent system or with the growing peptide chain anchored to an insoluble polymer support.

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for large-scale production. The process involves the sequential coupling of protected amino acids in a suitable organic solvent. libretexts.org For the synthesis of this compound, a typical strategy would begin with the C-terminal valine, its carboxyl group protected as an ester (e.g., methyl or benzyl ester) to prevent unwanted reactions. libretexts.org

The synthesis proceeds by coupling the second amino acid, N-terminally protected tyrosine (e.g., with a Boc or Fmoc group), to the free amino group of the C-terminal valine ester. This reaction is facilitated by a coupling agent. Following the formation of the dipeptide, the N-terminal protecting group is removed, and the final N-terminally protected valine is coupled to the newly exposed amino group of the tyrosine residue. Each step of coupling and deprotection requires purification of the intermediate peptide, often through extraction or crystallization, to remove excess reagents and byproducts before proceeding to the next step. acs.org Recent advancements aim to simplify this process by using methods like Group-Assisted Purification (GAP) chemistry, which avoids traditional chromatography. nih.gov

For this compound, the synthesis would commence by anchoring the first C-terminal L-valine residue to a suitable resin. The subsequent amino acids, tyrosine and then the N-terminal valine, are added sequentially through repeated cycles of deprotection and coupling.

The most common strategy for SPPS is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. nih.gov The synthesis of this compound using Fmoc chemistry involves a repetitive cycle of two key steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net This exposes a free amine, ready for the next coupling step.

Coupling: The next Fmoc-protected amino acid in the sequence (first Fmoc-Tyr-OH, then Fmoc-Val-OH) is activated and coupled to the newly freed amine. The phenolic hydroxyl group of tyrosine's side chain is also protected during this process, typically with a tert-butyl (tBu) group, to prevent side reactions.

This cycle is repeated until the full this compound sequence is assembled on the resin. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA).

The formation of the peptide (amide) bond between the carboxyl group of an incoming amino acid and the amino group of the resin-bound peptide is not spontaneous and requires an activation step. mdpi.com This is accomplished using coupling reagents, which convert the carboxylic acid into a more reactive intermediate. mdpi.com The choice of reagent is crucial for ensuring high coupling efficiency and minimizing side reactions like racemization. mdpi.com

Couplings are typically performed in polar aprotic solvents like DMF. researchgate.net For aminium/uronium salt reagents, a tertiary base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the protonated amine and facilitate the reaction. researchgate.net A variety of effective coupling reagents are available for the synthesis of this compound.

Coupling Reagent (Abbreviation)Full Chemical NameNotes
DCCN,N'-DicyclohexylcarbodiimideOne of the original carbodiimide reagents; forms an insoluble dicyclohexylurea (DCU) byproduct. libretexts.org
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA highly popular and efficient aminium salt reagent with low racemization risk, especially when used with an additive like HOBt.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateA highly reactive aminium salt, particularly effective for difficult couplings.
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateSimilar to HBTU, a very efficient reagent for standard peptide couplings. nih.govresearchgate.net
COMU®(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation uronium salt with high reactivity, comparable to HATU, but with improved safety and solubility of byproducts.

Segment condensation is a convergent synthetic approach where smaller, pre-synthesized peptide fragments are coupled together to form a larger peptide. nih.gov For a tripeptide like this compound, this strategy is less common than stepwise synthesis but is theoretically applicable. It could involve the synthesis of a dipeptide fragment, such as Boc-Val-Tyr-OH, and its subsequent coupling to a C-terminal valine ester (H-Val-OR) in a solution-phase approach. nih.gov Alternatively, a protected dipeptide could be coupled to a resin-bound amino acid. This method can be advantageous for synthesizing longer peptides or for incorporating specific modifications within a particular segment before its incorporation into the main chain. nih.govnih.gov A key challenge in segment condensation is minimizing the risk of racemization at the C-terminal amino acid of the activated peptide segment. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Techniques Applied to this compound

Advanced Synthetic Modifications of the this compound Scaffold

Beyond the synthesis of the native this compound sequence, chemical modifications can be introduced to create analogs with altered structural or functional properties. These modifications can be incorporated during the synthesis by using specially prepared building blocks or by post-synthetic modification.

N-Methylation: The incorporation of an N-methyl group on one of the peptide bonds can profoundly affect the peptide's conformation and improve its resistance to enzymatic degradation and cell permeability. monash.edunih.gov An N-methylated this compound analog could be synthesized by using a pre-made building block like Fmoc-N-Me-Val-OH or Fmoc-N-Me-Tyr(tBu)-OH during SPPS. researchgate.netresearchgate.net This modification removes a hydrogen bond donor, which can restrict the conformational flexibility of the peptide backbone. monash.edu

Phosphorylation: The tyrosine residue in this compound contains a phenolic hydroxyl group that can be phosphorylated, a key post-translational modification in biological signaling. wikipedia.org Synthetic phosphopeptides are valuable tools for studying these processes. youtube.com The synthesis of Val-pTyr-Val is typically achieved during SPPS by using a protected phosphotyrosine derivative, such as Fmoc-Tyr(PO(OBzl)₂)-OH, where the phosphate group is protected by benzyl groups that are later removed during the final acid cleavage step.

Incorporation of Non-natural Amino Acids: To probe structure-activity relationships or enhance peptide properties, any of the three amino acids in this compound can be replaced with a non-natural analog. nih.gov For example, valine could be substituted with cyclohexylalanine to increase hydrophobicity, or tyrosine could be replaced with p-fluorophenylalanine. This is readily accomplished in SPPS by simply substituting the standard amino acid building block with the desired non-natural Fmoc-protected amino acid derivative during the corresponding coupling cycle. nih.gov

Cyclization: The linear this compound scaffold can be incorporated into a cyclic structure to enhance conformational rigidity and stability. researchgate.net While cyclizing a tripeptide itself is challenging, it can be part of a larger sequence that is cyclized. nih.gov For instance, a sequence like Asp-Val-Tyr-Val-Lys could be synthesized and then cyclized on-resin or in solution by forming a lactam (amide) bond between the side chains of aspartic acid and lysine, creating a conformationally constrained analog. nih.gov

Introduction of Non-Natural Amino Acids into this compound Sequences

The incorporation of non-natural amino acids (UAAs) into peptide sequences like this compound is a key strategy in medicinal chemistry to enhance pharmacological properties. nih.gov UAAs can improve stability, selectivity, and activity by introducing novel chemical functionalities or physical properties. pepdd.com These modifications can make the resulting peptide analogs more resistant to degradation by cellular enzymes, thus prolonging their therapeutic effect. scripps.edu

Strategies for introducing UAAs into a this compound sequence can be broadly categorized into chemical synthesis and biological synthesis.

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is the predominant method. In this approach, the this compound sequence is built step-by-step on a solid resin support. A UAA can be incorporated at any desired position (Val, Tyr, or Val) by simply using a protected UAA building block during the corresponding coupling cycle. For instance, a D-amino acid, a β-amino acid, or an N-methylated amino acid could be substituted for one of the natural L-amino acids to alter the peptide's conformation and enzymatic stability. pepdd.com Asymmetric synthesis techniques, often employing chiral catalysts, are crucial for preparing the UAA building blocks with specific stereochemistry.

Biological Synthesis: This approach utilizes cellular machinery to incorporate UAAs. It involves engineering enzymes and metabolic pathways for the large-scale production of specific UAAs. While more complex to implement for a specific short peptide like this compound, biocatalytic methods using enzymes like aminoacylases or transaminases can produce UAAs that are then used in chemical synthesis. nih.gov Approximately 50% of UAAs successfully incorporated into proteins are derived from tyrosine or phenylalanine, making the tyrosine residue in this compound a prime target for modification using these methods. nih.gov

The introduction of UAAs provides a flexible scaffold for peptide design, enabling the creation of molecules with specific functions and enhanced stability.

Position in this compound Type of Non-Natural Amino Acid (UAA) Potential Enhancement
Valine (Position 1 or 3)D-ValineIncreased resistance to proteases pepdd.com
Valine (Position 1 or 3)α-methyl-ValineConstrains backbone conformation
Tyrosine (Position 2)Homo-tyrosineAlters side-chain length and binding interactions
Tyrosine (Position 2)Phenylalanine analogs (e.g., p-Cl-Phe)Modifies electronic and steric properties
Any PositionN-methylated amino acidIncreases metabolic stability and membrane permeability pepdd.com
Any Positionβ-amino acidCreates a more flexible backbone structure pepdd.com

Targeted Phosphorylation Strategies for this compound Analogs

Phosphorylation is a critical post-translational modification that regulates a vast number of cellular processes by altering protein function and signaling. nih.govgoogle.com In the context of this compound, the tyrosine residue is the exclusive target for phosphorylation, as serine, threonine, and tyrosine are the primary amino acids that undergo this modification. google.com Targeted phosphorylation of this compound analogs is crucial for studying signaling pathways and developing therapeutic agents that can modulate the activity of protein tyrosine kinases and phosphatases. nih.govnih.gov

The primary strategy for synthesizing specifically phosphorylated this compound analogs is through chemical synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS).

Direct Incorporation of Phospho-Tyrosine: The most straightforward method involves the direct incorporation of a protected phospho-tyrosine (pTyr) amino acid derivative during the synthesis cycle. This "building block" approach ensures the phosphate group is precisely located on the tyrosine residue. A common building block is Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate group is protected by benzyl groups, which are later removed during the final cleavage and deprotection step. This method prevents unwanted side reactions and guarantees the homogeneity of the final phosphorylated peptide.

Post-Synthetic Phosphorylation: While less common for short, well-defined peptides, post-synthetic modification is another possible strategy. In this approach, the this compound peptide is first synthesized, and the tyrosine residue is subsequently phosphorylated using a specific tyrosine kinase in vitro. This method is more relevant for studying enzyme kinetics but is less efficient for the bulk production of a phosphorylated peptide compared to the direct incorporation method.

Targeted mass spectrometry-based methods are essential for the analysis and quantification of the resulting phosphorylated peptides. nih.gov Techniques like "SureQuant pTyr" use isotopically labeled internal standard (IS) peptides to guide data acquisition and ensure reliable quantification of low-abundance tyrosine phosphopeptides. nih.gov

Strategy Description Key Reagents/Components Advantages
Direct Incorporation via SPPSA protected phospho-tyrosine building block is used directly in the automated peptide synthesizer.Fmoc-Tyr(PO(OBzl)OH)-OH, Solid Support Resin, Coupling Reagents (e.g., HBTU)High yield, site-specificity, and purity of the final product.
Post-Synthetic Enzymatic ReactionThe fully synthesized this compound peptide is treated with a specific tyrosine kinase.This compound peptide, Tyrosine Kinase, ATPUseful for biochemical assays and studying enzyme-substrate interactions.
Mass Spectrometry AnalysisUsed for verification and quantification of the phosphorylated peptide.Isotope-labeled internal standards, Mass SpectrometerHigh sensitivity and accurate quantification. nih.gov

Design and Synthesis of Cyclized this compound Peptides

Cyclization is a widely used medicinal chemistry technique to improve the metabolic stability, bioavailability, and receptor binding affinity of peptides. nih.govresearchgate.net By constraining the flexible linear peptide chain into a more rigid cyclic structure, cyclization can lock the peptide into its bioactive conformation, leading to enhanced therapeutic properties. researchgate.net

For a tripeptide like this compound, several cyclization strategies can be envisioned, primarily involving the formation of an amide bond (lactamization). researchgate.net

Head-to-Tail Cyclization: This is the most common strategy, where the N-terminal amine of the first valine is linked to the C-terminal carboxyl group of the second valine. nih.gov The synthesis begins with the assembly of the linear precursor (H-Val-Tyr-Val-OH) using SPPS. After cleavage from the resin, the linear peptide is subjected to cyclization under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. Various coupling agents can be used to facilitate the formation of the amide bond. nih.gov

Side-Chain-to-Side-Chain and Backbone Cyclization: To achieve other forms of cyclization, non-natural amino acids with reactive side chains would need to be incorporated into the sequence. For example, replacing one of the valine residues with aspartic acid and the other with lysine would allow for the formation of a lactam bridge between the side chains of these two residues. google.com The synthesis of such cyclic peptides requires orthogonal protection strategies to ensure that the specific side chains react only with each other during the cyclization step. nih.gov

The choice of cyclization strategy and coupling reagents is critical for achieving a good yield and purity of the final cyclic peptide. nih.govresearchgate.net

Cyclization Strategy Description Required Functional Groups Common Coupling Reagents
Head-to-TailN-terminus of Val(1) is linked to the C-terminus of Val(3). nih.govN-terminal amine, C-terminal carboxylic acidHATU, HBTU, PyBOP nih.gov
Head-to-Side-ChainN-terminus of Val(1) is linked to an amino acid side chain (e.g., Asp or Glu).N-terminal amine, Carboxylic acid side chainHATU, HBTU, PyBOP
Side-Chain-to-TailAn amino acid side chain (e.g., Lys or Orn) is linked to the C-terminus of Val(3).Amine side chain, C-terminal carboxylic acidHATU, HBTU, PyBOP
Side-Chain-to-Side-ChainThe side chains of two incorporated amino acids are linked (e.g., Asp and Lys). google.comCarboxylic acid side chain, Amine side chainHATU, HBTU, PyBOP

Structural Elucidation and Detailed Conformational Analysis of Val Tyr Val

Spectroscopic and Analytical Techniques for Val-Tyr-Val Characterization

A combination of powerful analytical techniques is employed to confirm the identity, purity, and structural features of synthetic peptides like this compound. These methods provide complementary information, from primary sequence verification to the assessment of conformational purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level structure determination of peptides in solution. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information. 1D ¹H NMR spectra offer a preliminary assessment of purity and folding, while 2D experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign signals to specific protons within each amino acid's spin system. uzh.ch The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides through-space distance constraints between protons, which are crucial for defining the peptide's three-dimensional structure. nih.gov

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical environment of each carbon atom in the peptide. ujms.net The chemical shifts are sensitive to the local conformation (α-helix, β-sheet, or random coil). nih.gov For this compound, specific signals can be assigned to the carbonyl carbons, α-carbons, and the distinct side-chain carbons of the valine and tyrosine residues. ujms.netchemicalbook.com

A representative ¹³C NMR spectrum of this compound in D₂O shows distinct peaks for each carbon, confirming the compound's identity. chemicalbook.com The data from such an analysis can be tabulated as follows:

Table 1: Representative ¹³C NMR Chemical Shifts for this compound in D₂O

Mass spectrometry is an indispensable tool for verifying the molecular weight and amino acid sequence of peptides. For this compound, electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]⁺. caymanchem.com High-resolution mass spectrometry can confirm the elemental composition (C₁₉H₂₉N₃O₅) with high accuracy. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) is used for sequencing. The peptide ion is selected and fragmented, typically via collision-induced dissociation (CID), producing a characteristic pattern of b- and y-ions. matrixscience.com Analysis of the mass differences between consecutive ions in a series allows for the determination of the amino acid sequence. mtoz-biolabs.com For this compound, fragmentation would yield specific ions corresponding to the cleavage of the peptide bonds, confirming the this compound sequence. hpst.cz

Recent advancements in MS technology have enabled highly sensitive quantification of this compound. Using a ZenoTOF 7600 system, a lower limit of quantification (LLOQ) of 2.5 fg/µL has been achieved, demonstrating a highly reproducible and accurate workflow. sciex.com

Table 2: Key Mass Spectrometry Data for this compound This table is interactive. Users can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating molecules based on their hydrophobicity. renyi.hunih.gov this compound is frequently used as a component in peptide standard mixtures for HPLC method development and calibration. sigmaaldrich.comhplc.euglpbio.com

The purity of a this compound sample is determined by injecting it into an HPLC system and measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample (>95% or >98%) will show a single, sharp peak with minimal impurities. sigmaaldrich.comaltabioscience.com Typical conditions for the analysis of this compound involve a C18 column and a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). altabioscience.comhplc.eumtoz-biolabs.com Detection is commonly performed at a wavelength of 215 nm, which is optimal for the peptide bond. altabioscience.com In one study, the isolation of this compound from a mixture was demonstrated using ion-exchange chromatography, with a subsequent purity check by reinjection confirming a purity of over 95%. researchgate.net

Table 3: Typical HPLC Parameters for this compound Analysis This table is interactive. Users can sort and filter the data.

The UV laser is tuned to an electronic transition of an aromatic chromophore—in the case of this compound, this would be the tyrosine residue. acs.org The IR laser is scanned over vibrational frequencies, such as the Amide I (C=O stretch) and N-H stretch regions. mpg.de When the IR laser is resonant with a vibrational mode of a specific conformer, it depletes the ground state population, causing a "dip" in the UV-induced ion signal. nih.govacs.org

This technique allows researchers to distinguish between different secondary structures, such as β-turns, γ-turns, and extended strands, by identifying their unique hydrogen-bonding networks through characteristic shifts in the N-H and C=O stretching frequencies. mpg.denih.gov For a peptide like this compound, this method could precisely determine the intrinsic folding preferences of the peptide backbone, free from solvent effects. mpg.de

Computational Approaches to this compound Conformational Landscape

Computational chemistry provides essential tools for exploring the potential energy surface of peptides and understanding their conformational preferences. These methods complement experimental data by providing structural models at the atomic level.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. stenutz.eu The energy is calculated using a force field (e.g., AMBER, CHARMM), which is a set of parameters describing bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). longdom.orgfrontiersin.org

For peptides, conformational analysis involves searching for low-energy structures on the potential energy surface. Studies on the related dipeptide Val-Tyr have shown that the molecule can adopt both folded and extended conformations, which are close in energy. asianpubs.orgiku.edu.tr The stability of these conformers is dictated by a balance of non-valent interactions, including dispersion forces between the side chains of Valine and Tyrosine and electrostatic interactions between the charged termini. asianpubs.org

Molecular Mechanics (MM) Simulations of this compound Conformations

Analysis of Folded and Extended Conformational States

Computational studies, primarily using molecular mechanics, have shown that this compound can adopt both folded and extended conformations. asianpubs.org In the folded state, the peptide backbone turns back on itself, allowing for closer proximity and interaction between the side chains of the amino acid residues. Conversely, the extended conformation features a more linear arrangement of the backbone.

For the related dipeptide Val-Tyr, the folded conformation is the most energetically favorable, with a relative energy of 0.0 kcal/mol, while the optimal extended conformation is slightly higher in energy at 0.5 kcal/mol. asianpubs.org This suggests that while both states are possible, the folded structure is preferred. The distances between specific atoms in the valine and tyrosine side chains, as well as the distance between the N and C termini, differ significantly between these two states, highlighting the distinct spatial arrangements. asianpubs.org

The stability of these conformations is influenced by a balance of nonvalent interactions, electrostatic forces, and torsional energies. asianpubs.orgphysics.gov.az In folded conformations, dispersion interactions between the side chains, particularly the bulky isopropyl group of valine and the aromatic ring of tyrosine, play a significant stabilizing role. asianpubs.org

Table 1: Key Distances in Folded and Extended Conformations of Val-Tyr Dipeptide

MeasurementFolded Conformation (Å)Extended Conformation (Å)
Val (CG1) to Tyr (O)4.17.7
Val (CG2) to Tyr (O)6.38.6
N-terminus to C-terminus4.76.0
Source: asianpubs.org
Energy Parameterization of Stable this compound Conformations

The energy landscape of this compound is complex, with numerous possible conformations arising from the rotation around various dihedral angles of the backbone (φ, ψ) and side chains (χ). asianpubs.org Molecular mechanics calculations are employed to determine the energy parameters of these conformations, identifying the most stable, low-energy structures. asianpubs.org

For the analogous Val-Tyr dipeptide, a systematic search considering various combinations of backbone and side-chain dihedral angles was performed to identify favorable conformations. asianpubs.org The energy of the dipeptide is particularly sensitive to the conformations of the side chains. asianpubs.org The primary stabilizing forces are the nonvalent interactions, with minor contributions from electrostatic interactions between the charged termini. asianpubs.org In the low-energy folded structures of Val-Tyr, the side chains of valine and tyrosine are often found to be coplanar, which enhances their interaction efficiency. asianpubs.org

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties of this compound

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules with high accuracy. researchgate.netnih.gov For peptides like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), provide detailed insights into properties such as bond lengths, bond angles, dihedral angles, and electronic characteristics like molecular orbital energies. researchgate.netajol.infoajol.info

Table 2: Illustrative Geometrical Parameters from DFT Calculations on a Dipeptide

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N-Cα ~1.46N-Cα-C: ~110φ (phi): variable
Cα-C ~1.52Cα-C-N: ~116ψ (psi): variable
C-N (peptide) ~1.33Cα-C-O: ~121ω (omega): ~180
Note: These are typical values and can vary depending on the specific conformation and computational method. Source: researchgate.netacs.org

Semi-Empirical Methods (e.g., PM3) for Interaction Modeling in this compound Systems

Semi-empirical methods, such as PM3 (Parametric Model number 3), offer a computationally less intensive alternative to ab initio and DFT methods for studying large molecular systems. uni-muenchen.deuomustansiriyah.edu.iq These methods are based on Hartree-Fock theory but incorporate empirical parameters to simplify calculations. uni-muenchen.de

The PM3 method has been utilized to study the interactions between peptides, including this compound, and other molecules. lodz.pl For instance, in a study of the interaction between ibuprofen (B1674241) and tyrosine-containing peptides, PM3 calculations revealed that the primary interaction is a strong hydrogen bond between the hydroxyl group of tyrosine and a carbonyl oxygen atom of ibuprofen. lodz.pl Although the calculated Gibbs free energy of association showed discrepancies with experimental values, the method successfully elucidated the nature of the underlying interactions. lodz.pl It is important to note that the accuracy of semi-empirical methods can be limited, and they may perform poorly in calculating certain properties like low-frequency vibrations or hydrogen bond energies without specific corrections. lodz.plcardiff.ac.uk

Intramolecular Interactions and Conformational Dynamics of this compound

The three-dimensional structure of this compound is dictated by a network of intramolecular interactions that govern its conformational preferences and stability.

Characterization of Intramolecular Hydrogen Bonding in this compound

Intramolecular hydrogen bonds are critical for stabilizing specific conformations in peptides. acs.org In this compound, potential hydrogen bonds can form between the amide protons (N-H) and carbonyl oxygens (C=O) of the peptide backbone, leading to structures like β-turns or γ-turns. researchgate.net The hydroxyl group of the tyrosine side chain can also act as a hydrogen bond donor or acceptor. lodz.pl

Studies using semi-empirical methods like PM3 have identified the formation of strong hydrogen bonds in systems involving the tyrosine residue of this compound. lodz.pl Specifically, the interaction between the tyrosine hydroxyl group and a suitable acceptor is a dominant feature. lodz.pl The presence of such bonds can be inferred experimentally through techniques like NMR spectroscopy by observing the temperature dependence of amide proton chemical shifts. lsu.edu A low temperature coefficient suggests that the amide proton is involved in a stable intramolecular hydrogen bond. nih.gov

Role of Side-Chain Interactions in this compound Conformational Stability

Dispersion forces (van der Waals interactions) between the hydrophobic side chains are a major stabilizing factor, particularly in folded conformations where these groups are brought into close proximity. asianpubs.org In the related Val-Tyr dipeptide, the interaction between the valine and tyrosine side chains is a key determinant of the relative stability of different conformers. asianpubs.org Furthermore, the aromatic ring of tyrosine can engage in π-π stacking interactions, either with other aromatic residues if present or with other parts of the peptide, which can further stabilize the folded structure. nih.gov The interplay of these side-chain interactions, along with backbone hydrogen bonding, ultimately defines the preferred three-dimensional conformation of the this compound peptide. lsu.eduwisc.edu

Enzymatic Interactions and Substrate Specificity of Val Tyr Val

Val-Tyr-Val as a Substrate in Proteolytic Systems

The tripeptide this compound serves as a key sequence in understanding the substrate specificity of major cellular proteolytic machinery, including proteasomes and calpains, as well as viral proteases.

The interaction of peptides containing the Val-Tyr sequence with proteasomes and calpains has been elucidated primarily through the use of fluorogenic substrates. The peptide Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC) is a widely recognized substrate for assaying the chymotrypsin-like activity of the 20S and 26S proteasomes. echelon-inc.comubpbio.comubpbio.com Cleavage of this substrate occurs after the tyrosine residue, releasing the fluorescent AMC group. This demonstrates the proteasome's ability to recognize and cleave peptide bonds C-terminal to a tyrosine residue when it is preceded by a specific sequence, including valine.

Studies on the yeast 20S proteasome's β5 subunit, which is responsible for chymotrypsin-like activity, have detailed the preference for hydrophobic residues at the P1 position (the amino acid just before the cleavage site). The order of preference was determined to be Leu > Tyr > Phe > Trp > Ile. nih.gov Notably, valine was not found to be a preferred residue at the P1 position, suggesting that cleavage after the valine in a Tyr-Val bond is significantly less likely than cleavage after the tyrosine in a Val-Tyr bond. nih.gov Further research has shown that chemical modification of the tyrosine residue, such as nitration, within the Suc-LLVY-AMC substrate leads to a significant decrease in its cleavage by the proteasome. nih.gov

Calpains, a family of calcium-dependent cysteine proteases, also recognize and cleave substrates containing the Val-Tyr sequence. The same fluorogenic peptide, Suc-LLVY-AMC, that is used for proteasome assays also serves as a substrate for calpains. echelon-inc.comsigmaaldrich.com Calpains are known for their limited and specific proteolysis of target proteins, and they lack a strict consensus cleavage sequence, which allows for a diverse range of substrates. nih.govnih.govnih.gov Research into calpain specificity indicates a preference for certain amino acids at key positions relative to the scissile bond. Specifically, studies have identified preferences for Leu, Thr, and Val at the P2 position and Lys, Tyr, and Arg at the P1 position. nih.gov This profile suggests that a Val-Tyr sequence, with Val at P2 and Tyr at P1, represents a favorable cleavage site for calpains. Another study confirmed this by identifying a specific calpain-1 substrate where cleavage occurs after a tyrosine residue. sigmaaldrich.com

Table 1: Specificity of Proteasomes and Calpains for Val-Tyr Containing Peptides

Enzyme SystemSubstrate ExampleCleavage SiteKey Specificity Findings
Proteasome (Chymotrypsin-like)Suc-Leu-Leu-Val-Tyr-AMCAfter Tyrosine (P1)Strong preference for hydrophobic residues (Tyr) at P1; Val is not favored at P1. nih.gov
CalpainsSuc-Leu-Leu-Val-Tyr-AMCAfter Tyrosine (P1)Preferential recognition of Val at P2 and Tyr at P1. nih.gov

Retroviral proteases, such as HIV-1 protease, are essential for viral maturation and are key targets for antiviral therapies. Their substrate specificity is complex, with the enzyme's active site accommodating a sequence of at least seven amino acid residues of the substrate, designated P4 to P3'. echelon-inc.com Studies using oligopeptide substrates have been crucial in mapping the preferences of these enzymes.

The cleavage of the this compound peptide is dependent on the specific protease and its preferences for amino acids at the positions flanking the scissile bond (P1, P1', P2, etc.). nih.govresearchgate.net Based on known protease specificities, two primary cleavage sites are possible within the tripeptide: after Val (P1) and before Tyr (P1'), or after Tyr (P1) and before Val (P1').

Chymotrypsin: This digestive enzyme shows a strong preference for cleaving peptide bonds C-terminal to large hydrophobic and aromatic amino acids, such as Phenylalanine, Tryptophan, and Tyrosine, at the P1 position. stanford.edu Therefore, chymotrypsin would be expected to cleave the Val-Tyr-|-Val bond.

Thermolysin: This metalloprotease preferentially cleaves bonds on the N-terminal side of bulky and aromatic residues (Ile, Leu, Val, Phe) at the P1' position. ubpbio.com This specificity suggests that thermolysin could cleave the Val-|-Tyr -Val bond, with Tyrosine at the P1' position.

The analysis of cleavage sites is a critical aspect of understanding enzyme-substrate interactions, and the this compound sequence provides a model for predicting proteolytic processing based on established enzyme specificities.

Interactions of this compound with Peptidases and Aminopeptidases

Beyond large proteolytic complexes, this compound and related sequences interact with more specialized enzymes like bacterial aminopeptidases and are integral components of bioactive peptides such as angiotensin derivatives.

Bacterial aminopeptidases play roles in protein turnover and the metabolism of exogenous peptides. Their substrate specificities can range from broad to narrow. nih.gov Studies on a novel aminopeptidase from Burkholderia cepacia revealed its activity on a variety of peptides, including those containing the Val-Tyr sequence. This enzyme demonstrated activity on the Angiotensin II antipeptide, Glu-Gly-Val-Tyr-Val-His-Pro-Val, indicating its ability to process peptides containing this core sequence.

In contrast, research on two distinct bacterial β-peptidyl aminopeptidases showed that while they could hydrolyze various β-peptides and mixed β/α-peptides, the α-tripeptide H-Val-Ala-Leu-OH was not accepted as a substrate. nih.gov However, the dipeptidyl peptidase DPP7 from Stenotrophomonas maltophilia was shown to be inhibited by the dipeptide Val-Tyr, suggesting binding and recognition of this specific N-terminal sequence.

Table 2: Activity of Bacterial Peptidases on this compound Containing Sequences

Enzyme/SourceSubstrate SequenceRelative Activity (%)
Aminopeptidase (Burkholderia cepacia)Glu-Gly-Val-Tyr-Val-His-Pro-Val38
Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (Angiotensin II)40

The sequence Val-Tyr is a key component of peptides within the renin-angiotensin system (RAS), a critical regulator of blood pressure. Angiotensin II is an octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that mediates vasoconstriction. nih.gov The dipeptide Val-Tyr, also known as Angiotensin-(3-4), is formed from the successive hydrolysis of Angiotensin II and Angiotensin III. sigmaaldrich.com

This dipeptide is not an inert byproduct; it functions as a component of the RAS and exhibits potent antihypertensive effects. sigmaaldrich.com Val-Tyr acts as a counterbalance to the actions of Angiotensin II, in part by acting as an angiotensin-converting enzyme (ACE) inhibitor and by counteracting Angiotensin II type 1 receptor-mediated responses. Furthermore, a synthetic Angiotensin II antipeptide with the sequence Glu-Gly-Val-Tyr-Val-His-Pro-Val incorporates the this compound motif and has been used in enzymatic studies to probe peptidase specificity. The presence of this sequence in both the breakdown products of Angiotensin II and in synthetic antipeptides highlights its importance in the modulation of the RAS.

This compound in Relation to Enzymes of Biochemical Significance

The tripeptide this compound interacts with several enzymes of biochemical importance, demonstrating a range of inhibitory activities. These interactions are crucial for understanding the potential physiological roles of this peptide. The following sections detail the specific enzymatic interactions of this compound and related peptide sequences.

Influence of this compound on Cyclooxygenase Activity and Inhibition

Direct studies detailing the specific influence of the tripeptide this compound on cyclooxygenase (COX) activity are not extensively documented in current research literature. However, an understanding of the COX enzyme's structure and mechanism can provide a basis for potential interactions.

Cyclooxygenase is a key enzyme in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever nih.govyoutube.com. There are two primary isoforms of this enzyme, COX-1 and COX-2 nih.govnih.gov. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, such as protecting the stomach lining nih.govyoutube.com. In contrast, COX-2 is an inducible isoform that is significantly involved in inflammatory processes nih.gov. Both isoforms are therapeutic targets for nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov.

The active site of the COX enzyme is a long, hydrophobic channel. Specific amino acid residues within this channel are critical for substrate binding and catalysis. Notably, residues such as Val-349, Tyr-355, Arg-120, Tyr-385, and Ser-530 play important roles in the interaction with substrates and inhibitors nih.govnih.govacs.org. For example, Val-349 is part of the active site wall that helps stabilize the fatty acid substrate acs.org. The carboxylate groups of some acidic NSAIDs are known to form hydrogen bonds with Tyr-385 and Ser-530 nih.gov. Given the presence of valine and tyrosine residues in its structure, it is conceivable that this compound could interact with the active site of COX enzymes, but specific inhibitory or modulatory effects require direct experimental investigation.

Mechanistic Studies of Angiotensin-Converting Enzyme (ACE) Inhibition by Related Peptides (e.g., Val-Tyr)

The dipeptide Val-Tyr, a constituent part of the this compound sequence, has been studied for its inhibitory effects on the Angiotensin-Converting Enzyme (ACE). ACE is a critical enzyme in the renin-angiotensin system (RAS), which regulates blood pressure nih.govmdpi.com. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II nih.govlaskerfoundation.org. Therefore, inhibition of ACE is a key mechanism for managing hypertension plos.org.

Mechanistic studies have shown that the dipeptide Val-Tyr can effectively inhibit ACE. In experiments using rat aortic rings, Val-Tyr was found to specifically inhibit contractions evoked by angiotensin I. nih.govresearchgate.net. This effect was attributed to the inhibition of ACE within the vascular wall, as the peptide did not affect contractions caused by angiotensin II, nor did it interact with the angiotensin II receptor, alpha-adrenergic receptors, or voltage-operated Ca2+ channels nih.govresearchgate.net. This indicates a specific ACE-inhibitory mechanism of action for Val-Tyr nih.govresearchgate.net.

The structure-activity relationship of ACE-inhibitory peptides has been a subject of extensive research. The potency of these peptides is often influenced by the amino acid residues at the C-terminus and N-terminus nih.gov. Peptides with hydrophobic amino acids, such as valine, and aromatic amino acids, like tyrosine, at the carboxyl terminus are often potent ACE inhibitors nih.gov. This structural feature is present in Val-Tyr, contributing to its inhibitory activity.

Summary of Mechanistic Findings for Val-Tyr as an ACE Inhibitor
FindingExperimental ModelConclusionReference
Inhibition of Angiotensin I-evoked contractionRat aortic ringsVal-Tyr specifically inhibits ACE activity in the vascular wall. nih.govresearchgate.net
No effect on Angiotensin II-evoked contractionRat aortic ringsThe mechanism is not related to angiotensin II receptor blockade. nih.govresearchgate.net
Structural characteristicsQuantitative Structure-Activity Relationship (QSAR) studiesPeptides with C-terminal aromatic or hydrophobic amino acids exhibit higher ACE inhibitory activity. nih.gov

Studies on Renin-Inhibitory Peptides Containing Val-Tyr Sequences

Renin is another crucial enzyme in the renin-angiotensin system, catalyzing the initial, rate-limiting step of converting angiotensinogen to angiotensin I. nih.govmdpi.com. Consequently, renin inhibitors also have significant potential as antihypertensive agents nih.gov.

The natural substrate for renin is a tetradecapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser nih.govnih.gov. This sequence notably contains the Val-Tyr motif. Research has demonstrated that peptides derived from this substrate sequence can act as competitive inhibitors of renin nih.gov. Specifically, analogs of the octapeptide segment His-Pro-Phe-His-Leu-Leu-Val-Tyr have been shown to be effective competitive inhibitors of human renin, with inhibition constants as low as 1 µM nih.gov.

These findings highlight that peptide sequences containing Val-Tyr, which mimic parts of the natural renin substrate, can effectively bind to the active site of renin and inhibit its enzymatic activity. The development of such peptide inhibitors is considered a valuable strategy for controlling the renin-angiotensin system nih.govnih.gov.

Investigations of this compound as an Elastase Inhibitor

This compound has been identified as a potent inhibitor of human leukocyte elastase (HLE) nih.gov. Elastases are proteases that can break down elastin, a key protein in the extracellular matrix of connective tissues nih.gov. While physiologically important, excessive elastase activity is implicated in the pathology of inflammatory diseases nih.gov.

A study on trifluoroacetylated tripeptides found that these modified peptides are significantly more potent inhibitors of HLE compared to their unblocked or otherwise acylated counterparts nih.gov. Among the compounds tested, trifluoroacetyl-Val-Tyr-Val was identified as the most active inhibitor nih.gov. This suggests that the this compound sequence has a high affinity for the active site of elastase. The study also noted that many free and N-terminally substituted peptides showed similar affinities for both porcine pancreatic and human leukocyte elastase, indicating comparable specificity sites between the two enzymes nih.gov.

The preference for certain amino acids at specific positions relative to the cleavage site (P sites) is a key determinant of inhibitor potency. Substrates with a Valine residue at the P1 position are known to be rapidly hydrolyzed by both porcine pancreatic elastase (PPE) and HLE, indicating a good fit in the enzyme's primary specificity pocket acs.org. This aligns with the finding that this compound is a potent inhibitor, likely with one of the valine residues occupying a critical binding pocket.

Inhibition of Human Leukocyte Elastase by a this compound Derivative
InhibitorEnzymeInhibition Constant (Ki)Reference
Trifluoroacetyl-Val-Tyr-ValHuman Leukocyte Elastase1.3 µM nih.gov

Molecular Recognition and Binding Mechanisms Involving Val Tyr Val

Theoretical and Experimental Approaches to Peptide-Protein Interactions

The interaction between peptides like Val-Tyr-Val and proteins is a complex interplay of various forces and structural accommodations. Both computational and laboratory techniques are employed to unravel these interactions.

Molecular Docking Simulations of this compound with Target Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cumhuriyet.edu.tr This technique is instrumental in understanding how this compound interacts with its biological targets at an atomic level.

Molecular docking simulations can estimate the binding affinity, which represents the strength of the interaction between a ligand (like this compound) and its receptor. cumhuriyet.edu.trmdpi.com This is often expressed as a docking score or binding energy, where a lower value typically indicates a more stable complex. nih.govarxiv.org For instance, in silico analyses have been used to predict the binding affinities of various peptides, including those containing Valine and Tyrosine, with target receptors. nih.govnih.gov These predictions, while not always directly proportional to experimentally measured values, provide valuable trends and insights into the relative binding strengths of different molecules. mdpi.com The interaction free energies, which include components like electrostatic and van der Waals interactions, are crucial for analyzing the binding propensities of proteins. academie-sciences.frbiorxiv.org

Table 1: Key Amino Acid Residues in Protein-Peptide Interactions
Interacting Residue TypeRole in BindingExamples of Interactions
Aromatic (e.g., Tyr, Trp, Phe)Often involved in hydrophobic and π-π stacking interactions, contributing significantly to binding affinity. nih.govHydrophobic interactions with residues like Leu, Val; π-π stacking with other aromatic rings. phcog.comnih.gov
Hydrophobic (e.g., Val, Leu, Ile, Met)Contribute to the hydrophobic core of the binding interface, stabilizing the complex. nih.govista.ac.atVan der Waals contacts with other hydrophobic residues in the binding pocket. pnas.orgnih.gov
Charged (e.g., Asp, Glu, Lys, Arg)Form salt bridges and electrostatic interactions, often on the periphery of the binding interface. nih.govista.ac.atElectrostatic steering and formation of dipoles that can facilitate docking. ista.ac.at

The stability of a peptide-protein complex is largely determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking simulations provide a detailed map of these interactions. cumhuriyet.edu.tr Hydrogen bonds are formed between specific donor and acceptor atoms in the peptide and the receptor. ajol.info Hydrophobic interactions arise from the tendency of nonpolar side chains, such as those of valine, to cluster together and exclude water molecules from the binding interface. nih.govmdpi.com The aromatic ring of tyrosine can also participate in hydrophobic and π-π stacking interactions. nih.gov The interplay of these forces dictates the precise orientation and binding affinity of this compound within the receptor's binding pocket. asianpubs.org

Experimental Techniques for Studying this compound Binding (e.g., Fluorescence Spectroscopy)

While computational methods provide valuable predictions, experimental techniques are essential for validating and quantifying binding interactions. Fluorescence spectroscopy is a particularly useful method for studying peptide-protein binding, especially when the peptide contains an intrinsic fluorophore like tyrosine. mdpi.comresearchgate.net

The intrinsic fluorescence of the tyrosine residue in this compound serves as a sensitive probe of its local environment. mdpi.com When the peptide binds to a receptor, changes in the fluorescence properties, such as intensity and emission wavelength, can be observed. mdpi.com For instance, an increase in fluorescence intensity and a shift in the emission maximum to a shorter wavelength (a blue shift) can indicate that the tyrosine residue has moved into a more hydrophobic environment within the binding pocket, shielded from the aqueous solvent. mdpi.com Conversely, a shift to a longer wavelength (a red shift) suggests the fluorophore is in a more polar environment. mdpi.com These changes can be used to determine binding affinities (expressed as the dissociation constant, KD) and to study the kinetics of the binding process. mdpi.comnih.gov Studies on the aggregation of this compound have utilized fluorescence spectroscopy to determine properties like critical micelle concentration and aggregation number. researchgate.net

This compound in the Context of Specific Biological Recognition

Structural Determinants for this compound Interactions with Protein Surfaces

The interaction of the this compound sequence with protein surfaces is governed by the physicochemical properties of its constituent amino acids. Valine, with its hydrophobic side chain, has a tendency to be buried at protein interfaces or within the protein core, rather than being exposed on the surface. pnas.org This suggests that the valine residues in this compound likely contribute to hydrophobic interactions that anchor the peptide to non-polar regions of a protein surface.

Tyrosine, an aromatic amino acid, has a high propensity to be located at protein interfaces. pnas.org Its aromatic ring can participate in various non-covalent interactions, including π-π stacking with other aromatic residues like Phenylalanine, Tryptophan, or another Tyrosine, which are important for protein-protein interactions. nih.govnih.gov The hydroxyl group on the tyrosine ring can also act as both a hydrogen bond donor and acceptor, further stabilizing its interaction with a protein surface. brainly.com Studies on protein adsorption to surfaces have indicated that aromatic residues like tyrosine play a significant role. nih.gov

This compound as a Critical Segment in Angiotensin IV Receptor Binding

The tripeptide sequence this compound is a crucial component of Angiotensin IV (Ang IV), a hexapeptide with the sequence Val-Tyr-Ile-His-Pro-Phe. nih.gov Ang IV binds with high affinity to a specific receptor known as the AT4 receptor, which has been identified as the enzyme Insulin-Regulated Aminopeptidase (IRAP). nih.govnih.govmdpi.com

Structure-activity relationship studies have demonstrated that the N-terminal tripeptide of Ang IV, which includes the Val-Tyr sequence, is critical for high-affinity binding to the AT4 receptor. nih.govdiva-portal.org The valine at the first position (Val¹) and the tyrosine at the second position (Tyr²) are particularly important. nih.gov Modification or replacement of these residues often leads to a significant reduction in binding affinity. diva-portal.org The hydrophobic side chain of Valine and the aromatic ring of Tyrosine are key features for this interaction. nih.govacs.org

Ang IV and its analogues act as competitive inhibitors of IRAP, binding to the enzyme's catalytic site. nih.gov This inhibition is thought to be one of the mechanisms through which Ang IV exerts its effects on memory and learning. nih.govnih.gov The interaction between the N-terminal portion of Ang IV and IRAP is a primary determinant of this inhibitory activity.

Computational Design and Prediction of Peptides for Enzyme Active Site Filling

Computational methods are increasingly used to design and optimize peptides that can bind to and inhibit enzyme active sites. nih.govbakerlab.org These approaches often involve creating libraries of peptide variants and using scoring functions to predict their binding affinity and stability. mdpi.commdpi.com

The this compound sequence, or components thereof, can be incorporated into computationally designed peptides targeting various enzymes. For example, in the design of inhibitors for HIV-1 protease, a Threonine to Valine substitution in a peptide substrate led to a significant improvement in binding affinity. nih.gov This highlights the importance of hydrophobic residues like Valine in optimizing peptide-enzyme interactions.

Computational models can predict the binding free energy of peptide-protein complexes, guiding the selection of promising candidates for synthesis and experimental validation. mdpi.commdpi.com For instance, the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method is used to estimate the binding affinity of designed peptides. mdpi.commdpi.com These computational tools allow for the rational design of peptides with enhanced potency and selectivity for their target enzymes. bakerlab.orgplos.org The design process can involve mutating existing peptide sequences, incorporating non-natural amino acids, or creating cyclic peptides to improve stability and binding. diva-portal.orgmdpi.com

Design Principles for Val Tyr Val Peptidomimetics and Engineered Analogs

Strategies for Mimicking the Val-Tyr-Val Structural Motif

Mimicking the three-dimensional arrangement of the this compound motif is crucial for retaining its interaction with biological targets. nih.gov The design process often begins with identifying the key amino acid residues responsible for the biological effect, which in this case are the two valine residues and one tyrosine residue. nih.gov Various strategies are employed to create non-peptide variants on modified scaffolds that present the critical elements in an optimized fashion. nih.govpnas.org

Rational Design of this compound Peptidomimetics for Enhanced Stability

A primary goal in designing peptidomimetics is to enhance metabolic stability. mdpi.com Natural peptides like this compound are often rapidly broken down by proteases in the body. Rational design strategies introduce chemical modifications to prevent this degradation. nih.gov

Key strategies include:

N-methylation: Introducing a methyl group to the nitrogen atom of the peptide backbone (N-alkylation) can confer resistance to enzymatic cleavage. nih.govmdpi.com This modification can also enhance membrane permeability and conformational rigidity, leading to analogs with better pharmacological properties. mdpi.com

Peptide Bond Isosteres: Replacing the standard amide bond (-CO-NH-) with a non-natural linkage that is not recognized by proteases. Examples include reduced amide bonds, thioamides, or esters. drugdesign.orgekb.eg These surrogates can modulate the chemical and physical properties of the peptide, including its conformational pattern and binding activity. ekb.eg

Incorporation of Unnatural Amino Acids: Using D-amino acids or other non-proteinogenic amino acids can render the peptide resistant to degradation by enzymes that are specific for L-amino acids. acs.org

These rational modifications are intended to overcome the inherent pharmacokinetic and pharmacodynamic limitations of traditional peptides by leveraging the stability and drug-like properties of small molecules. chemrxiv.org

Scaffold-Based Mimicry of this compound Conformations

Scaffold-based design involves using a non-peptide molecular framework to hold the essential pharmacophoric elements—in this case, the side chains of Val, Tyr, and Val—in the correct spatial orientation for biological activity. nih.govnih.gov This approach moves away from the peptide backbone entirely, offering significant advantages in terms of stability and synthetic accessibility. prismbiolab.com

The process typically involves:

Identifying the Bioactive Conformation: Determining the three-dimensional structure of the this compound motif when it is bound to its target. This can be achieved through techniques like NMR spectroscopy or X-ray crystallography.

Scaffold Selection: Choosing a rigid or semi-rigid organic molecule that can serve as a template. Scaffolds can be designed to mimic specific secondary structures like β-turns or α-helices. chemrxiv.orgnih.gov For instance, a dibenzofuran scaffold has been used to enforce a reverse turn between peptide strands. nih.gov

Functionalization: Attaching the side chains of valine (isopropyl group) and tyrosine (p-hydroxybenzyl group) to the scaffold at the appropriate positions to replicate the original peptide's interaction surface.

This strategy allows for the creation of novel chemical entities that function as structural and biological mimics of the original peptide motif. pnas.orgwisc.edu

Ring-Chain Transformation in Designing this compound Cyclic Analogs

Cyclization is a powerful strategy for introducing conformational constraints into a peptide sequence. nih.govslideshare.net By linking the ends of the peptide or connecting side chains, the molecule's flexibility is significantly reduced, which can lock it into its bioactive conformation. slideshare.netnih.gov This pre-organization can lead to increased receptor affinity and selectivity.

Methods for cyclization include:

Head-to-Tail Cyclization: Forming a covalent bond between the N-terminal valine and the C-terminal valine. slideshare.netnih.gov

Side Chain-to-Side Chain Cyclization: If other reactive amino acids are incorporated into the sequence, their side chains can be linked.

Backbone-to-Side Chain Cyclization: Linking one of the termini to an amino acid side chain within the sequence. slideshare.net

Cyclic peptides often exhibit greatly improved stability against proteases compared to their linear counterparts. slideshare.net For example, a cyclic peptide containing a Tyr-Val motif was designed as part of a chimeric ligand to reduce the number of possible conformations and enhance activity. nih.gov

Bioisosteric Replacement and Conformational Constraints in this compound Analogs

Bioisosterism is a strategy in medicinal chemistry where a functional group in a bioactive molecule is replaced by another group with similar physical or chemical properties. drugdesign.org This approach is used to optimize properties such as potency, selectivity, or metabolic stability. acs.org In this compound analogs, bioisosteric replacements can be applied to the amino acid side chains or the peptide backbone.

Examples of bioisosteric replacements relevant to this compound include:

Side Chain Analogs: The hydroxyl group of tyrosine could be replaced with other groups that can act as hydrogen bond donors or acceptors. The isopropyl groups of valine could be substituted with other hydrophobic moieties.

Backbone Replacements: As mentioned, the amide bond can be replaced. Another strategy is to create peptoids, where the side chain is attached to the backbone nitrogen atom instead of the α-carbon. mdpi.commdpi.com This modification makes the resulting structure less susceptible to enzymatic degradation. mdpi.com

Introducing these replacements, along with other modifications like incorporating conformationally restricted amino acids (e.g., dialkylating amino acids), serves to impose conformational constraints. slideshare.netmagtech.com.cn Such constraints reduce the molecule's flexibility, which can pre-organize it for target binding and improve its biological and pharmacokinetic properties. prismbiolab.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to peptide and peptidomimetic research. nih.gov They involve the systematic modification of a lead compound, such as a this compound derivative, to understand how specific structural features influence its biological activity. creative-peptides.com SAR provides insights into the molecular determinants of ligand-receptor interactions, guiding the design of more potent and selective analogs. nih.govrsc.org

The process involves synthesizing a series of related compounds and evaluating their activity. For instance, in a study of the peptide antibiotic clovibactin, an alanine scan was performed where each amino acid was sequentially replaced with alanine to identify residues critical for its antibiotic activity. acs.org This type of analysis helps to define the minimal active sequence and identify the key pharmacophore elements. nih.gov

Modification Type Example Potential Impact on Activity
Alanine ScanningReplace Tyr with Ala in this compoundDetermine the importance of the tyrosine side chain for binding/activity
Side Chain ModificationModify the hydroxyl group of TyrProbe the role of hydrogen bonding
Backbone ModificationIntroduce N-methylationAssess the effect of conformational rigidity and protease resistance
Stereochemistry ChangeReplace L-Val with D-ValEvaluate the impact of stereochemistry on target interaction

This table presents hypothetical examples of modifications that could be performed in an SAR study of this compound derivatives to probe their biological function.

Influence of Amino Acid Substitutions on Interaction Profiles

A key component of SAR is analyzing the effect of substituting individual amino acids. researchgate.net Replacing the valine or tyrosine residues in the this compound sequence can have a profound impact on the analog's interaction with its biological target.

Key findings from general peptide studies indicate that:

Hydrophobic substitutions play a significant role in how a peptide partitions into and disrupts cell membranes. In one study, replacing hydrophobic residues with leucine or phenylalanine resulted in the highest binding affinity and antibacterial activity, while substitutions with valine showed poorer binding and activity. researchwithrowan.com

Cationic substitutions , such as replacing lysine with arginine or ornithine, can alter interactions with cell membranes. Replacing lysine with arginine has been shown to enhance interactions with human cell membranes, sometimes leading to increased cytotoxicity. mdpi.com

Computational predictions can be used to guide substitutions. Methods exist to predict the effect of single residue replacements on peptide-protein binding affinities, which can then be tested experimentally. nih.gov In one such study, combining two favorable amino acid changes resulted in an almost two-log unit improvement in binding affinity, demonstrating an additive effect. nih.gov

By systematically substituting the Val and Tyr residues in the this compound motif and measuring the resulting changes in binding or functional activity, researchers can build a detailed map of the interaction profile, paving the way for the rational design of optimized analogs.

Effects of Terminal Modifications on this compound Bioactivity

Terminal modifications are a key strategy in peptidomimetic design to enhance the therapeutic potential of a peptide. lifetein.com Common modifications include N-terminal acetylation and C-terminal amidation, which neutralize the terminal charges. lifetein.comlifetein.com These changes can make the peptide more similar to a segment within a larger protein, potentially improving its ability to interact with biological targets and traverse cell membranes. lifetein.comhongtide.com

N-Terminal Modifications

Acetylation, the addition of an acetyl group to the N-terminus, is a common modification that can enhance a peptide's stability. lifetein.com By neutralizing the positive charge of the N-terminal amine, acetylation can protect the peptide from degradation by aminopeptidases. lifetein.com This modification can also influence the peptide's conformation and its interaction with receptors or enzymes. For instance, in the context of antihypertensive peptides, the characteristics of the N-terminal amino acid can be crucial for the peptide's interaction with enzymes like angiotensin-converting enzyme (ACE). mdpi.com

C-Terminal Modifications

Amidation, the replacement of the C-terminal carboxylic acid with a carboxamide, is another prevalent modification. This change neutralizes the negative charge of the C-terminus and can protect the peptide from carboxypeptidase-mediated degradation. hongtide.com C-terminal amidation has been shown to be critical for the bioactivity of many peptide hormones. hongtide.com For short bioactive peptides, such as those with ACE inhibitory activity, the nature of the C-terminal residue is a significant determinant of potency. mdpi.comnih.gov Specifically, the presence of hydrophobic amino acids at the C-terminus can be beneficial for ACE inhibition. mdpi.com

The table below summarizes the potential effects of common terminal modifications on the bioactivity of this compound, based on established principles of peptide chemistry and findings from related bioactive peptides.

ModificationTerminalChemical ChangePotential Effects on Bioactivity
AcetylationN-terminusAddition of an acetyl group (CH3CO-) to the free amine of Valine.- Increases stability against aminopeptidases.
  • Neutralizes the positive charge, potentially altering receptor interaction.
  • May enhance cell permeability. lifetein.com
  • AmidationC-terminusReplacement of the hydroxyl group of the C-terminal carboxyl with an amide group (-NH2).- Increases stability against carboxypeptidases.
  • Neutralizes the negative charge, which can be crucial for receptor binding.
  • May alter the peptide's conformation. hongtide.com
  • Unmodified (Free Termini)N- and C-terminusContains a free amine group at the N-terminus and a free carboxyl group at the C-terminus.- Susceptible to degradation by exopeptidases.
  • The charged termini may be critical for specific ionic interactions with a biological target.
  • It is important to note that the precise impact of these modifications on the bioactivity of this compound would need to be determined through empirical testing for specific biological activities, such as antihypertensive or antioxidant effects. The interplay between the peptide's sequence and the nature of the terminal modification is complex and can lead to varied outcomes in biological systems. nih.govresearchgate.net

    Advanced Methodologies and Analytical Applications of Val Tyr Val

    Val-Tyr-Val as an Analytical Standard

    The precise and reproducible quantification of peptides and proteins is a cornerstone of many research and diagnostic applications. This compound plays a crucial role as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), contributing to the accuracy and reliability of these methods.

    In quantitative LC-MS-based bioanalysis, internal standards are essential for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netbiopharmaservices.com A stable isotopically labeled (SIL) version of the analyte is often the preferred internal standard, as its chemical and physical properties are nearly identical to the analyte of interest. nih.govnih.gov

    While specific studies detailing the use of this compound as an internal standard in urine analysis by LC-MS are not extensively documented in publicly available literature, its properties make it a suitable candidate for such applications. For the quantitative analysis of small peptides in complex biological matrices like urine, an internal standard should ideally have a similar structure, and thus similar extraction recovery and ionization efficiency to the analyte. This compound, being a small, stable tripeptide, could serve as a structural analog internal standard for other small peptides, particularly those with similar hydrophobic and aromatic characteristics. biopharmaservices.com The use of an internal standard like this compound helps to ensure the accuracy and precision of the quantification by accounting for potential sample loss and matrix effects. researchgate.net

    This compound is a component of commercially available HPLC peptide standard mixtures. sigmaaldrich.comsigmaaldrich.comthomassci.com These mixtures are used for quality assurance of reversed-phase columns and for the separation of peptides in complex samples, such as those derived from fish plasma. sigmaaldrich.comsigmaaldrich.com The inclusion of this compound in these standards is due to its well-defined retention time under specific chromatographic conditions, which allows for the assessment of column performance and the calibration of the separation system. lcms.cz

    A typical HPLC peptide standard mixture might contain several peptides of varying molecular weights and hydrophobicities to provide a comprehensive test of the column's separation capabilities. For instance, one such standard mixture includes Gly-Tyr, this compound, Met-Enkephalin, Leu-Enkephalin, and Angiotensin II. sigmaaldrich.comthomassci.com The separation of these components under a gradient elution allows for the evaluation of column resolution, peak shape, and retention time stability.

    Table 1: Composition of a Representative HPLC Peptide Standard Mixture

    ComponentMolecular Weight ( g/mol )
    Gly-Tyr238.24
    This compound379.45
    Met-Enkephalin573.67
    Leu-Enkephalin555.62
    Angiotensin II1046.18

    This interactive table provides details on the components of a standard peptide mixture used for HPLC applications.

    Purification and Isolation Methodologies for this compound

    The production of high-purity this compound, whether through synthetic means or from biological sources, requires robust purification and isolation methodologies. Chromatography is the cornerstone of peptide purification, with ion-exchange and automated systems offering efficient and scalable solutions.

    Ion-exchange chromatography (IEX) is a powerful technique for the purification of peptides based on their net charge at a given pH. waters.comjackwestin.comnih.gov The charge of a peptide is determined by the pKa values of its N- and C-termini and the side chains of its constituent amino acids. For this compound, the net charge will depend on the pH of the buffer. The isoelectric point (pI) of a peptide is the pH at which it carries no net electrical charge.

    For the isolation of a small peptide like this compound, cation-exchange chromatography is a commonly employed method. wmich.edu In this approach, at a pH below the peptide's pI, the peptide will have a net positive charge and will bind to a negatively charged stationary phase. Impurities that are less positively charged or are negatively charged will not bind as strongly and can be washed away. The bound peptide is then eluted by increasing the salt concentration or the pH of the mobile phase. waters.comwmich.edu The choice of a strong or weak ion-exchange resin depends on the specific separation requirements and the stability of the peptide over a range of pH values. waters.com

    General Steps for Cation-Exchange Chromatography of a Small Peptide:

    Column Equilibration: The cation-exchange column is equilibrated with a low ionic strength buffer at a pH that ensures the target peptide has a net positive charge.

    Sample Loading: The crude peptide solution, dissolved in the equilibration buffer, is loaded onto the column.

    Washing: The column is washed with the equilibration buffer to remove unbound and weakly bound impurities.

    Elution: The bound peptide is eluted from the column by applying a gradient of increasing salt concentration (e.g., NaCl) or an increasing pH gradient.

    Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of the target peptide.

    Modern peptide purification workflows increasingly rely on automated chromatography systems and in silico modeling to accelerate method development and improve efficiency. cytivalifesciences.comchromatographyonline.comcytivalifesciences.comyoutube.comselectscience.net Automated multi-step purification, also known as multidimensional chromatography, allows for the sequential use of different chromatography techniques (e.g., IEX followed by reversed-phase HPLC) in a single, unattended run. cytivalifesciences.comcytivalifesciences.com This approach is highly beneficial for purifying peptides from complex mixtures, as it combines different separation selectivities to achieve high purity. nih.gov

    In silico optimization involves the use of computer simulations to predict the chromatographic behavior of peptides under different conditions. researchgate.netacs.orgmdpi.com By modeling the retention of peptides based on their physicochemical properties and the characteristics of the stationary and mobile phases, it is possible to identify optimal separation conditions without extensive experimental work. researchgate.netchromatographyonline.comnih.gov For a peptide like this compound, quantitative structure-retention relationship (QSRR) models can be developed to predict its retention time on various reversed-phase columns and with different mobile phase compositions. These models take into account parameters such as the peptide's hydrophobicity, size, and the number of hydrogen bond donors and acceptors. researchgate.net This in silico approach allows for the rapid screening of a wide range of chromatographic parameters to find the most effective separation method.

    Research Applications of this compound as a Tool in Biotechnology

    Beyond its role in analytical chemistry, this compound serves as a valuable tool in various areas of biotechnology, primarily due to its nature as a defined peptide sequence that can be incorporated into larger structures or used to study molecular interactions.

    This compound is widely utilized as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comnih.govresearchgate.netresearchgate.netsigmaaldrich.com SPPS is the standard method for chemically synthesizing peptides and small proteins, and the availability of high-purity amino acid and peptide fragments is crucial for the successful synthesis of the target molecule. This compound can be incorporated into a peptide sequence to introduce specific structural or functional motifs.

    In the realm of drug development, the unique structure of this compound allows for its use in the design of novel pharmaceuticals. chemimpex.com Its ability to mimic natural peptides can be leveraged to create drugs that target specific biological pathways. chemimpex.com Furthermore, peptides containing the this compound sequence have been synthesized and investigated for their biological activities, such as their potential as angiotensin-converting enzyme (ACE) inhibitors. nih.gov

    The production of bioactive compounds is another key area where this compound finds application. chemimpex.comnih.govwiley.com It can be used in the formulation of vaccines and in the biotechnological production of various bioactive peptides. chemimpex.com Moreover, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and peptides are often used as probes to investigate these interactions. nih.govnih.gov Non-polar residues like Valine and aromatic residues like Tyrosine are known to be important in the core of non-obligatory protein interfaces. oup.com The this compound sequence, with its combination of hydrophobic and aromatic residues, can be incorporated into synthetic peptides designed to modulate or study specific PPIs. chemimpex.comresearchgate.netfrontiersin.org

    Building Block in the Synthesis of Bioactive Compounds

    The tripeptide this compound serves as a fundamental building block in the synthesis of more complex bioactive peptides, which are instrumental in the development of novel therapeutic agents. chemimpex.com Its intrinsic properties, such as enhanced stability and bioactivity, make it a valuable component for researchers in drug discovery and pharmaceutical development. chemimpex.com The structure of this compound can be leveraged to design and synthesize peptides that mimic natural biological molecules, enabling the targeting of specific physiological pathways. chemimpex.com

    A notable application of peptides containing the Val-Tyr motif is in the creation of angiotensin-converting enzyme (ACE) inhibitors. Researchers have synthesized novel ACE inhibitors using Val-Tyr and Val-Tyr-Tyr peptides as lead compounds. nih.gov For instance, a highly potent ACE inhibitor, N-(1-benzoyl-1-carboxymethyl)-L-Alanyl-L-Tyrosine, was developed by adding Ala-Tyr to benzoyl-acrylic acid. nih.gov This line of research demonstrates how peptide fragments like this compound can be integral starting points for synthesizing potent, biologically active molecules with therapeutic potential. The use of such peptide building blocks is a strategic advantage in the rational design of new medications. chemimpex.com

    Fluorogenic Substrate Applications for Protease Characterization (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

    The peptide sequence Leu-Leu-Val-Tyr is a core component of a widely used fluorogenic substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Leu-Val-Tyr-AMC). This synthetic peptide is crucial for characterizing the activity of certain proteases, which are enzymes that break down proteins. usbio.netadipogen.com Specifically, it is used to measure the chymotrypsin-like activity of the 20S and 26S proteasomes, calpains, and other similar proteases. usbio.netadipogen.comsouth-bay-bio.comubpbio.com

    The application of Suc-Leu-Leu-Val-Tyr-AMC in protease assays is based on the principle of fluorescence resonance energy transfer (FRET). nih.gov The peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which is quenched in the intact substrate. caymanchem.com When a target protease, such as the 20S proteasome, recognizes and cleaves the peptide sequence at the Tyr-AMC bond, the AMC fluorophore is released. south-bay-bio.comcaymanchem.com This liberation results in a significant increase in fluorescence, which can be quantified using a fluorimeter. south-bay-bio.comubpbio.com

    This method allows for the sensitive detection of proteolytic activity and is highly useful for kinetic analysis and the screening of potential protease inhibitors. usbio.netadipogen.com The fluorescence of the released AMC is typically measured at excitation wavelengths between 345-380 nm and emission wavelengths of 440-460 nm. usbio.netsouth-bay-bio.comubpbio.comcaymanchem.com

    Table 1: Research Findings for Suc-Leu-Leu-Val-Tyr-AMC

    Parameter Description Source(s)
    Target Enzymes 20S and 26S Proteasome (Chymotrypsin-like activity), Calpains, other chymotrypsin-like proteases. usbio.netadipogen.comsouth-bay-bio.comubpbio.comcaymanchem.com
    Principle of Action Enzymatic cleavage of the peptide releases the fluorophore 7-amino-4-methylcoumarin (AMC), causing an increase in fluorescence. south-bay-bio.comcaymanchem.com
    Excitation Wavelength 340-380 nm usbio.netsouth-bay-bio.comubpbio.comcaymanchem.com
    Emission Wavelength 440-460 nm usbio.netsouth-bay-bio.comubpbio.comcaymanchem.com

    | Applications | Measurement of protease activity, kinetic analysis, screening for protease inhibitors. | usbio.netadipogen.com |

    Biochemical and Molecular Biological Contexts of Val Tyr Val

    Val-Tyr-Val as a Biochemical Reagent and Model System

    As a commercially available and synthetically accessible peptide, this compound serves as a valuable reagent and model compound in various research applications. cymitquimica.com It is frequently used as an analytical standard in the development of methods for peptide separation and detection, such as high-performance liquid chromatography (HPLC), mass spectrometry, and capillary electrophoresis. hpst.cz

    The study of protein-protein interactions is fundamental to understanding nearly all cellular processes. This compound aids in this research by providing a model system to dissect the specific forces that govern these interactions. The tripeptide's structure allows researchers to study the contributions of hydrophobic and aromatic π-π interactions, conferred by the valine and tyrosine residues respectively, which are critical for the conformation and binding of larger proteins. cymitquimica.comnih.gov

    Research has explored the aggregation and micelle formation of this compound in aqueous solutions. This self-association is a form of protein-protein interaction, and studying it in a simple tripeptide helps to elucidate the fundamental principles of how peptides and proteins assemble. Such studies, which can determine properties like aggregation numbers, provide insight into the initial stages of formation for more complex supramolecular structures.

    Short peptides are increasingly recognized as key players in biological signaling. Peptides with structures similar to this compound are known to function as signaling molecules that can influence metabolic pathways or act as precursors to larger proteins. cymitquimica.com The unique structure of this compound makes it a candidate for mimicking natural peptides, which could facilitate the design of drugs that target specific biological pathways. cymitquimica.com

    While direct evidence of this compound acting as a natural signaling molecule is an ongoing area of investigation, related dipeptides have established signaling roles. For instance, the dipeptide Val-Tyr is a known component of the renin-angiotensin system and exhibits biological activity. The potential for this compound to be involved in similar pathways, perhaps as a cryptic peptide released from a larger protein, remains a subject of scientific interest. Its characteristics make it a molecule of interest for study in fields like biochemistry and pharmacology. cymitquimica.com

    This compound's Presence and Significance within Complex Biological Peptides

    Hemorphins are a family of peptides derived from the enzymatic breakdown of the β-chain of hemoglobin. abbiotec.com They are known to have a range of biological activities, including opioid-like effects. wikipedia.org While the exact this compound sequence is not prominent, highly similar sequences are characteristic of this family. For example, Valorphin (also known as VV-hemorphin-5) has the sequence Val-Val-Tyr-Pro-Trp-Thr-Gln, beginning with a closely related Val-Val-Tyr motif. wikipedia.orgqyaobio.com Another significant member is LVV-hemorphin-7, which also contains the Val-Val-Tyr sequence. abbiotec.commdpi.com The presence of these Val-Tyr motifs is considered important for the biological activity of these complex peptides. mdpi.com

    Additionally, the Tyr-Val motif is part of the preferred cleavage sequence (Tyr-Val-Ala-Asp) for Caspase-1, an enzyme critical for inflammatory responses, highlighting the significance of this amino acid pairing in protein recognition. uniprot.org

    { "headers": [ {"label": "Peptide Name", "type": "string"}, {"label": "Sequence", "type": "string"}, {"label": "Parent Protein", "type": "string"}, {"label": "Significance", "type": "string"}, {"label": "Reference", "type": "string"} ], "rows": [ {"cells": ["Valorphin (VV-hemorphin-5)", "Val-Val-Tyr-Pro-Trp-Thr-Gln", "Hemoglobin (β-chain)", "Endogenous opioid peptide with analgesic properties.", " wikipedia.orgqyaobio.com"]}, {"cells": ["LVV-hemorphin-7", "Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe", "Hemoglobin (β-chain)", "Largest hemorphin in the nervous system; interacts with multiple receptors.", " abbiotec.commdpi.com"]}, {"cells": ["Spinorphin (LVV-hemorphin-4)", "Leu-Val-Val-Tyr-Pro-Trp-Thr", "Hemoglobin (β-chain)", "Regulator of enkephalin-degrading enzymes.", " mdpi.com"]}, {"cells": ["Caspase-1 Cleavage Motif", "Tyr-Val-Ala-Asp", "Various (Enzyme Recognition Site)", "Preferred recognition and cleavage sequence for the inflammatory enzyme Caspase-1.", " uniprot.org"]} ] }

    The peptides Val-Tyr-Pro and the longer sequence Val-Tyr-Pro-Phe-Pro-Gly have been identified as products of protein digestion. nih.gov Specifically, research has shown that these peptides can be isolated from whey protein that has been digested by the enzyme proteinase K. nih.gov The parent protein for both of these sequences is β-casein, a major protein found in milk. nih.gov The generation of such peptides through enzymatic hydrolysis of common food proteins like casein is a major area of research, as many of these fragments exhibit potent biological activities, such as being antihypertensive. nih.govijcmas.com This process of releasing smaller bioactive peptides from larger parent proteins can occur during food processing (e.g., cheese fermentation) or during natural gastrointestinal digestion. ijcmas.compan.olsztyn.pl

    Future Directions in this compound Research and its Broader Implications for Peptide Science

    Future research on this compound is likely to expand in several key areas. The investigation into its self-assembly properties, such as micelle formation, opens up possibilities for its use in material science and the development of nanoscale supramolecular structures.

    Given that related peptides derived from protein digests exhibit significant biological activities, a promising future direction is the continued screening of this compound itself for specific functions, such as immunomodulatory or antihypertensive effects. Furthermore, its defined structure makes it an excellent scaffold or starting point for medicinal chemists in the rational design of peptide-based drugs. By modifying the this compound backbone, researchers can develop new therapeutic agents with enhanced stability and receptor specificity. The broader implications for peptide science include a better understanding of how short amino acid sequences can encode significant biological information, paving the way for new functional foods, nutraceuticals, and targeted therapeutics.

    Table of Mentioned Compounds

    { "headers": [ {"label": "Compound Name / Sequence", "type": "string"}, {"label": "Abbreviation / Trivial Name", "type": "string"}, {"label": "Classification", "type": "string"} ], "rows": [ {"cells": ["this compound", "VTV", "Tripeptide"]}, {"cells": ["Valine", "Val / V", "Amino Acid"]}, {"cells": ["Tyrosine", "Tyr / Y", "Amino Acid"]}, {"cells": ["Val-Tyr", "VY", "Dipeptide"]}, {"cells": ["Val-Val-Tyr-Pro-Trp-Thr-Gln", "Valorphin / VV-hemorphin-5", "Heptapeptide"]}, {"cells": ["Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe", "LVV-hemorphin-7", "Decapeptide"]}, {"cells": ["Leu-Val-Val-Tyr-Pro-Trp-Thr", "Spinorphin / LVV-hemorphin-4", "Heptapeptide"]}, {"cells": ["Val-Tyr-Pro", "VYP", "Tripeptide"]}, {"cells": ["Val-Tyr-Pro-Phe-Pro-Gly", "—", "Hexapeptide"]}, {"cells": ["β-casein", "—", "Protein (Milk)"]}, {"cells": ["Hemoglobin", "—", "Protein (Blood)"]} ] }

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.